molecular formula C10H10N4O2 B1470831 6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid CAS No. 1785026-50-7

6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

Cat. No.: B1470831
CAS No.: 1785026-50-7
M. Wt: 218.21 g/mol
InChI Key: OLPQUTUFRXGEQM-UHFFFAOYSA-N
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Description

“6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid” is a chemical compound . It’s a type of pyrazolo[1,5-a]pyrimidine , which is a class of compounds known to exhibit a range of pharmacological effects .


Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines, the class of compounds to which “this compound” belongs, has been described in various ways in the literature . For instance, one method involves an oxidative annulation involving anilines, aryl ketones, and DMSO as a methine (=CH−) equivalent .


Molecular Structure Analysis

The molecular formula of “this compound” is C10H10N4O2. The molecular weight is 218.21 g/mol.


Chemical Reactions Analysis

Pyrimidines, including “this compound”, can undergo various chemical reactions. For example, they can participate in oxidative annulation reactions .

Scientific Research Applications

Chemical Synthesis and Reactivity

The chemical structure of 6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid is closely related to various pyrazolo[1,5-a]pyrimidine derivatives, which have been extensively studied for their reactivity and potential in synthesizing diverse heterocyclic compounds. For instance, the reactivity of 3-substituted-6-acetyl-7-carbethoxypyrazolo[1,5-a]pyrimidines and 3-substituted-6,7-dicarbethoxypyrazolo[1,5-a]pyrimidines with ethyl 3-ethoxymethylene-2,4-dioxovalerate or ethyl 3-ethoxymethyleneoxaloacetate has been explored, leading to the synthesis of compounds with potential biological activities. This reactivity underscores the versatility of pyrazolo[1,5-a]pyrimidine derivatives in chemical synthesis, offering a pathway to novel compounds (T. Kurihara et al., 1981).

Antimicrobial Activity

The pyrazolo[1,5-a]pyrimidine scaffold is a promising candidate for the development of new antimicrobial agents. For example, methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates have been synthesized and evaluated for their antimicrobial activities, demonstrating the potential of pyrazolo[1,5-a]pyrimidine derivatives as antimicrobial compounds (V. L. Gein et al., 2009).

Novel Synthetic Pathways

Innovative synthetic methods have been developed for the synthesis of pyrazolo[1,5-a]pyrimidine derivatives, such as the one-pot, acid-promoted synthesis of 6-aminopyrazolo[3,4-d]pyrimidines. This method highlights the efficiency and versatility of synthesizing pyrazolo[1,5-a]pyrimidine derivatives, which could include compounds like this compound, underlining the continuous search for efficient synthetic routes in medicinal chemistry (Ching-Chun Tseng et al., 2019).

Catalysis and Green Chemistry

Research has also focused on the development of regioselective syntheses of pyrazolo[1,5-a]pyrimidine derivatives through environmentally friendly processes. This includes solvent-free conditions and the use of sustainable catalytic methods, reflecting a broader trend in chemical synthesis towards greener and more sustainable practices (J. Quiroga et al., 2008).

Future Directions

Pyrimidines, including “6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid”, have been the subject of extensive research due to their pharmacological effects . Future research may focus on developing new pyrimidines as anti-inflammatory agents .

Biochemical Analysis

Biochemical Properties

6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with specific kinases, which are enzymes that catalyze the transfer of phosphate groups. These interactions can influence the activity of the kinases, thereby affecting various signaling pathways within the cell . Additionally, this compound can bind to certain proteins, altering their conformation and function.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . For example, it can activate or inhibit specific signaling pathways, leading to changes in gene expression patterns. This can result in altered cellular metabolism, affecting the overall function and health of the cell.

Molecular Mechanism

The molecular mechanism of this compound involves several key processes. At the molecular level, it exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For instance, it can bind to the active site of an enzyme, inhibiting its activity. This inhibition can lead to downstream effects on various biochemical pathways. Additionally, this compound can influence gene expression by interacting with transcription factors, thereby modulating the transcription of specific genes.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider. Studies have shown that it remains stable under certain conditions, but can degrade over time, leading to changes in its effectiveness. Long-term effects on cellular function have also been observed, with prolonged exposure resulting in altered cellular responses .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it may have minimal effects, while higher doses can lead to significant changes in cellular function . Threshold effects have been observed, where a certain dosage is required to elicit a response. Additionally, high doses can result in toxic or adverse effects, highlighting the importance of dosage optimization in experimental settings.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels . For instance, it can act as a substrate for certain enzymes, leading to the production of specific metabolites. These interactions can have downstream effects on overall metabolic processes within the cell.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its function. It can be transported by specific transporters or binding proteins, affecting its localization and accumulation within the cell . These transport mechanisms can influence the compound’s effectiveness and its ability to reach target sites within the cell.

Subcellular Localization

The subcellular localization of this compound is essential for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . This localization can affect its interactions with other biomolecules and its overall function within the cell.

Properties

IUPAC Name

6-amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N4O2/c11-6-3-12-9-7(10(15)16)8(5-1-2-5)13-14(9)4-6/h3-5H,1-2,11H2,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLPQUTUFRXGEQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN3C=C(C=NC3=C2C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

218.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Reactant of Route 2
6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Reactant of Route 3
6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Reactant of Route 4
6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Reactant of Route 5
6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid
Reactant of Route 6
6-Amino-2-cyclopropylpyrazolo[1,5-a]pyrimidine-3-carboxylic acid

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